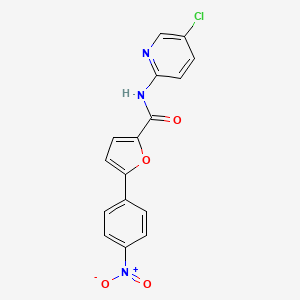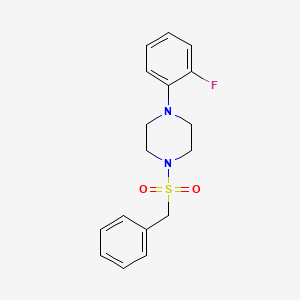![molecular formula C17H18N2OS B5719078 N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide, commonly known as DTC, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. DTC is a thioamide derivative of 2-phenylacetamide, which has been widely used as a starting material for the synthesis of various bioactive compounds.
Mécanisme D'action
The mechanism of action of DTC is not fully understood. However, it is believed that DTC exerts its biological activity by inhibiting the activity of various enzymes, including acetylcholinesterase, tyrosinase, and urease. In addition, DTC has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DTC has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. DTC has been shown to scavenge free radicals and protect against oxidative stress. In addition, DTC has been found to reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DTC is a relatively inexpensive and easy-to-synthesize compound, which makes it an attractive option for research studies. However, DTC has limited solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of DTC is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on DTC. One area of interest is the development of DTC-based drugs for the treatment of various diseases, including cancer and infectious diseases. In addition, further studies are needed to elucidate the mechanism of action of DTC and its potential therapeutic targets. Finally, the development of new synthesis methods for DTC could lead to the discovery of novel bioactive compounds.
Méthodes De Synthèse
The synthesis of DTC involves the reaction of 2-phenylacetamide with carbon disulfide and 2,4-dimethylaniline in the presence of a base. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
DTC has been extensively studied for its various biological activities, including antimicrobial, antifungal, and anticancer properties. DTC has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. In addition, DTC has been found to exhibit potent anticancer activity against various cancer cell lines.
Propriétés
IUPAC Name |
N-[(2,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-8-9-15(13(2)10-12)18-17(21)19-16(20)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTARRJRLDKIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5718996.png)
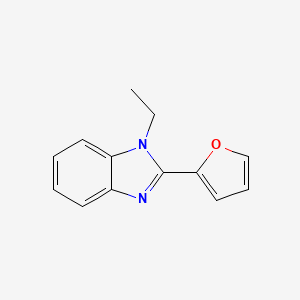
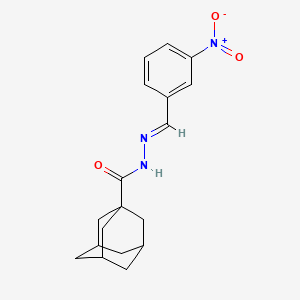
![6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5719026.png)
![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)
![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)

![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)
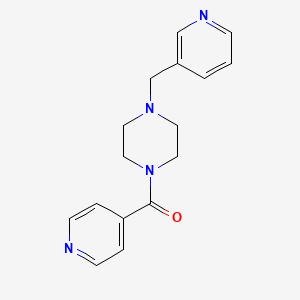
![N-[(2-hydroxy-3-quinolinyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5719064.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)
